![molecular formula C20H17FN4O3 B2964816 N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 941972-92-5](/img/structure/B2964816.png)
N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is an organic molecule with several functional groups. It contains an acetamidophenyl group, a fluorophenyl group, and a pyridazinone group. These groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazinone ring, which contains nitrogen and oxygen atoms, could result in interesting chemical properties .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the acetamidophenyl group could potentially undergo acylation or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could potentially increase its lipophilicity, which could affect its solubility and stability .Applications De Recherche Scientifique
Antinociceptive Activity : A study by Doğruer et al. (2000) investigated derivatives of 3(2H)‐Pyridazinone, which include compounds structurally similar to the one . They found that certain derivatives exhibited significant antinociceptive activity, surpassing that of aspirin in mice (Doğruer, Şahin, Ünlü, & Ito, 2000).
Inotropic Activity : Robertson et al. (1986) discovered a compound (6 N-[4-(1,4,5,6-tetrahydro-6-oxo-3-pyridazinyl)phenyl]acetamide), which demonstrated potent positive inotropic effects in dogs, suggesting potential applications in cardiac therapies (Robertson et al., 1986).
Synthesis of Pyridazin-3-one Derivatives : Ibrahim and Behbehani (2014) described the synthesis of a novel class of pyridazin-3-one derivatives, which may include compounds structurally related to the specified chemical. These derivatives have potential applications in the synthesis of fused azines (Ibrahim & Behbehani, 2014).
Pharma Market and Patents : A paper by Habernickel (2002) discussed the pharmaceutical market's interest in pyridazino(4,5-b)indole-1-acetamide compounds, including those with acetamide groups, for their diverse therapeutic activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects (Habernickel, 2002).
Antimicrobial Activity : A study by El-Hashash et al. (2014) explored the antimicrobial activities of compounds derived from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, which might be structurally related to the specified chemical. These compounds exhibited promising antimicrobial properties (El-Hashash, Essawy, & Fawzy, 2014).
Ca2+ Sensitizing and Phosphodiesterase Inhibitory Effects : Szilagyi et al. (2004) investigated the effects of compounds similar to the one on Ca2+ sensitization and phosphodiesterase inhibition, revealing insights into their mechanisms of action in guinea pig hearts (Szilagyi et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3/c1-13(26)22-16-6-8-17(9-7-16)23-19(27)12-25-20(28)11-10-18(24-25)14-2-4-15(21)5-3-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVKOFDYGRMGHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

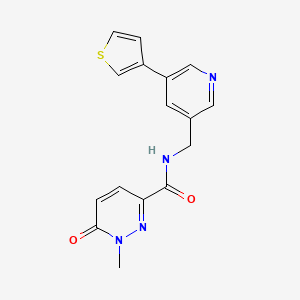
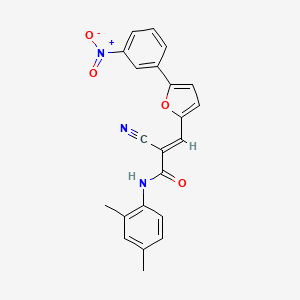
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2964737.png)
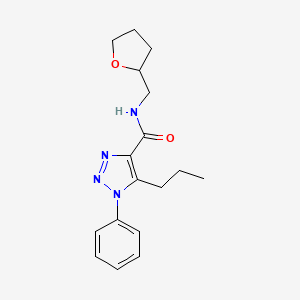

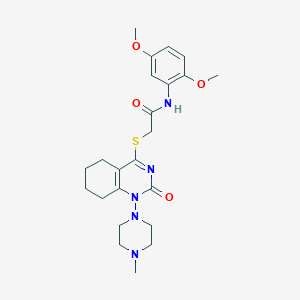


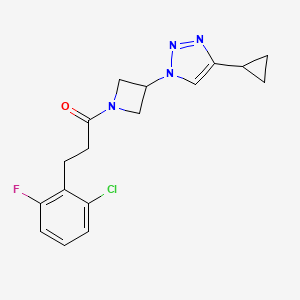
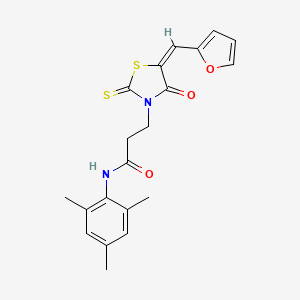
![Ethyl 2-[2-(furan-2-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2964752.png)
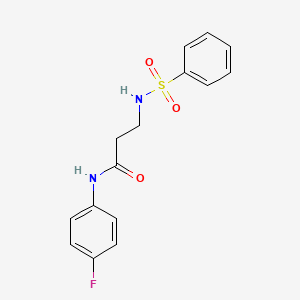
![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/no-structure.png)
